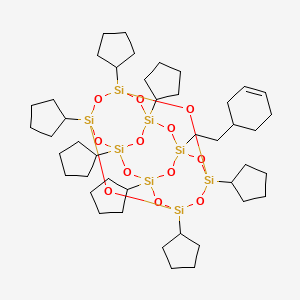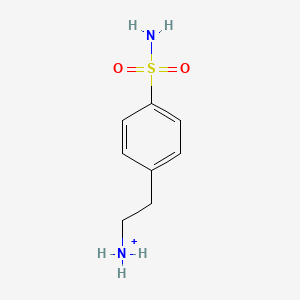
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy&
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& is a complex organosilicon compound. It is characterized by its unique structure, which includes multiple cyclohexenyl and siloxane groups. This compound is known for its stability and versatility in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& involves multiple steps. The initial step typically includes the preparation of cyclohexenyl derivatives, followed by the introduction of siloxane groups through hydrosilylation reactions. The reaction conditions often require the use of catalysts such as platinum or rhodium complexes to facilitate the hydrosilylation process.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to accommodate larger quantities. This often includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and distillation are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexenyl groups, using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce fully saturated cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a drug delivery system due to its stability and biocompatibility.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& involves its interaction with molecular targets through its siloxane and cyclohexenyl groups. These interactions can modulate various biochemical pathways, making it a versatile compound in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octacyclohexenylethyldimethylsilyloxy-POSS: Similar in structure but with different functional groups.
Triethoxysilylpropyl isocyanate: Shares the siloxane backbone but differs in its isocyanate functionality.
Uniqueness
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& is unique due to its combination of cyclohexenyl and siloxane groups, providing a balance of stability and reactivity that is not commonly found in other compounds.
Eigenschaften
CAS-Nummer |
307496-19-1 |
|---|---|
Molekularformel |
C43H76O12Si8 |
Molekulargewicht |
1009.7 g/mol |
IUPAC-Name |
1-(2-cyclohex-3-en-1-ylethyl)-3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |
InChI |
InChI=1S/C43H76O12Si8/c1-2-18-36(19-3-1)34-35-56-44-57(37-20-4-5-21-37)47-60(40-26-10-11-27-40)49-58(45-56,38-22-6-7-23-38)51-62(42-30-14-15-31-42)52-59(46-56,39-24-8-9-25-39)50-61(48-57,41-28-12-13-29-41)54-63(53-60,55-62)43-32-16-17-33-43/h1-2,36-43H,3-35H2 |
InChI-Schlüssel |
KBSDLBVPAHQCRY-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCC1CCC=CC1 |
Kanonische SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCC1CCC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Isopropylphenoxy)methyl]oxirane](/img/structure/B1622630.png)




![3-Chlorothieno[2,3-b]thiophene-2-carbonyl chloride](/img/structure/B1622637.png)

![ethyl 3-[chloro(phenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1622639.png)

![S-[2-(3-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622646.png)


